N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a dimethoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the fluorophenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-[(3,4-dimethoxyphenyl)methyl]-2-(2-bromophenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-[(3,4-dimethoxyphenyl)methyl]-2-(2-iodophenyl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN2O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-12-18(23-20(27-12)14-6-4-5-7-15(14)21)19(24)22-11-13-8-9-16(25-2)17(10-13)26-3/h4-10H,11H2,1-3H3,(H,22,24) |
InChI Key |
TXHJMSZGNXXUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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